2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester
Overview
Description
2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway , leading to the formation of carbon-carbon bonds . It also participates in protodeboronation , a radical approach that involves the removal of boron from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
For instance, boronic acids and their esters, including this compound, are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds. In addition, the compound can undergo protodeboronation, leading to the formation of new products through anti-Markovnikov alkene hydromethylation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and reactivity can vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Similar compounds include:
4-Methoxyphenylboronic acid pinacol ester: Used in similar coupling reactions but with different electronic properties.
6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester: Another boronic ester with a different substitution pattern, affecting its reactivity.
These compounds are often compared based on their reactivity, stability, and suitability for specific synthetic applications.
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNWLSMJWHGBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138624 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-27-2 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.